molecular formula C17H26BNO4S B12855934 N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B12855934
M. Wt: 351.3 g/mol
InChI Key: AQALQQHKIJLFMW-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropylmethyl group, a methylsulfonyl group, and a dioxaborolan moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps, including the formation of the cyclopropylmethyl group and the introduction of the dioxaborolan moiety. Common synthetic routes include:

    Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

    Introduction of the Methylsulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.

    Incorporation of the Dioxaborolan Moiety: This is typically done through borylation reactions using reagents such as bis(pinacolato)diboron.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolan moiety can be replaced with other functional groups using reagents like halides or organometallic compounds.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-4-(methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other similar compounds, such as:

    N-(Cyclopropylmethyl)-4-(methylsulfonyl)aniline: Lacks the dioxaborolan moiety, making it less versatile in chemical reactions.

    4-(Methylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the cyclopropylmethyl group, which may affect its biological activity.

    N-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the methylsulfonyl group, which may influence its chemical reactivity and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26BNO4S

Molecular Weight

351.3 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-methylsulfonyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)14-10-13(24(5,20)21)8-9-15(14)19-11-12-6-7-12/h8-10,12,19H,6-7,11H2,1-5H3

InChI Key

AQALQQHKIJLFMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)NCC3CC3

Origin of Product

United States

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